molecular formula C14H20N2O2 B012918 3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide CAS No. 19832-50-9

3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide

Cat. No.: B012918
CAS No.: 19832-50-9
M. Wt: 248.32 g/mol
InChI Key: FNHLPBGAHMPTRT-UHFFFAOYSA-N
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Description

AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Functional Group Modification: Introduction of the carbamoyl group and the m-methoxyphenyl group can be done through nucleophilic substitution or addition reactions.

    Propyl Group Addition: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the azetidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    3-Phenylazetidine: Similar structure but lacks the carbamoyl and methoxy groups.

    1-Propylazetidine: Similar structure but lacks the carbamoyl and phenyl groups.

Uniqueness

AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: is unique due to the presence of the carbamoyl, m-methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to other azetidine derivatives.

Properties

CAS No.

19832-50-9

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-3-7-14(9-16(10-14)13(15)17)11-5-4-6-12(8-11)18-2/h4-6,8H,3,7,9-10H2,1-2H3,(H2,15,17)

InChI Key

FNHLPBGAHMPTRT-UHFFFAOYSA-N

SMILES

CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC

Canonical SMILES

CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC

Key on ui other cas no.

19832-50-9

Synonyms

3-(m-Methoxyphenyl)-3-propyl-1-carbamoylazetidine

Origin of Product

United States

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